

solubility of 4-Nitrophenyl phosphorodichloridate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Nitrophenyl phosphorodichloridate
Cat. No.:	B1294478

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **4-Nitrophenyl phosphorodichloridate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **4-Nitrophenyl phosphorodichloridate**, a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates.^[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes available information on its physical and chemical properties, provides qualitative solubility insights based on its applications, and details a robust experimental protocol for determining its solubility in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **4-Nitrophenyl phosphorodichloridate** in their work.

Introduction

4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6) is a versatile phosphorylating agent widely employed in organic and medicinal chemistry.^[2] Its utility in the synthesis of biologically active compounds necessitates a thorough understanding of its physical and chemical properties, with solubility being a critical parameter for reaction optimization,

purification, and formulation.^[1] This guide addresses the solubility of **4-Nitrophenyl phosphorodichloridate** in organic solvents, providing both a summary of known properties and a practical framework for its experimental determination.

Physicochemical Properties of 4-Nitrophenyl phosphorodichloridate

A summary of the key physicochemical properties of **4-Nitrophenyl phosphorodichloridate** is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ Cl ₂ NO ₄ P	[1][3][4][5]
Molecular Weight	255.98 g/mol	[1][3][4]
Appearance	Off-white or pale pink solid	[1]
Melting Point	44-45 °C	[1][3][6]
Boiling Point	182-183 °C at 13 mmHg	[3][6]
Purity	≥ 97% (NMR)	[1]

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **4-Nitrophenyl phosphorodichloridate** in a range of common organic solvents. The absence of such data in the public domain highlights a knowledge gap for this otherwise well-characterized reagent.

Qualitative Solubility and Solvent Compatibility

Despite the lack of quantitative data, qualitative inferences about its solubility can be drawn from its reactivity and documented applications. As a phosphorylating agent, it is often used in anhydrous non-protic organic solvents.

- Slightly Soluble: ChemicalBook indicates that **4-Nitrophenyl phosphorodichloridate** is slightly soluble in Chloroform.[7]
- Reaction Solvents: Its use in synthetic procedures suggests compatibility and likely solubility in solvents such as anhydrous Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂), often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[8]

Given its chemical structure, a dichlorophosphate, it is expected to be sensitive to moisture and protic solvents (e.g., alcohols, water), leading to hydrolysis. Therefore, solubility determination and its use in reactions should be conducted under anhydrous conditions.

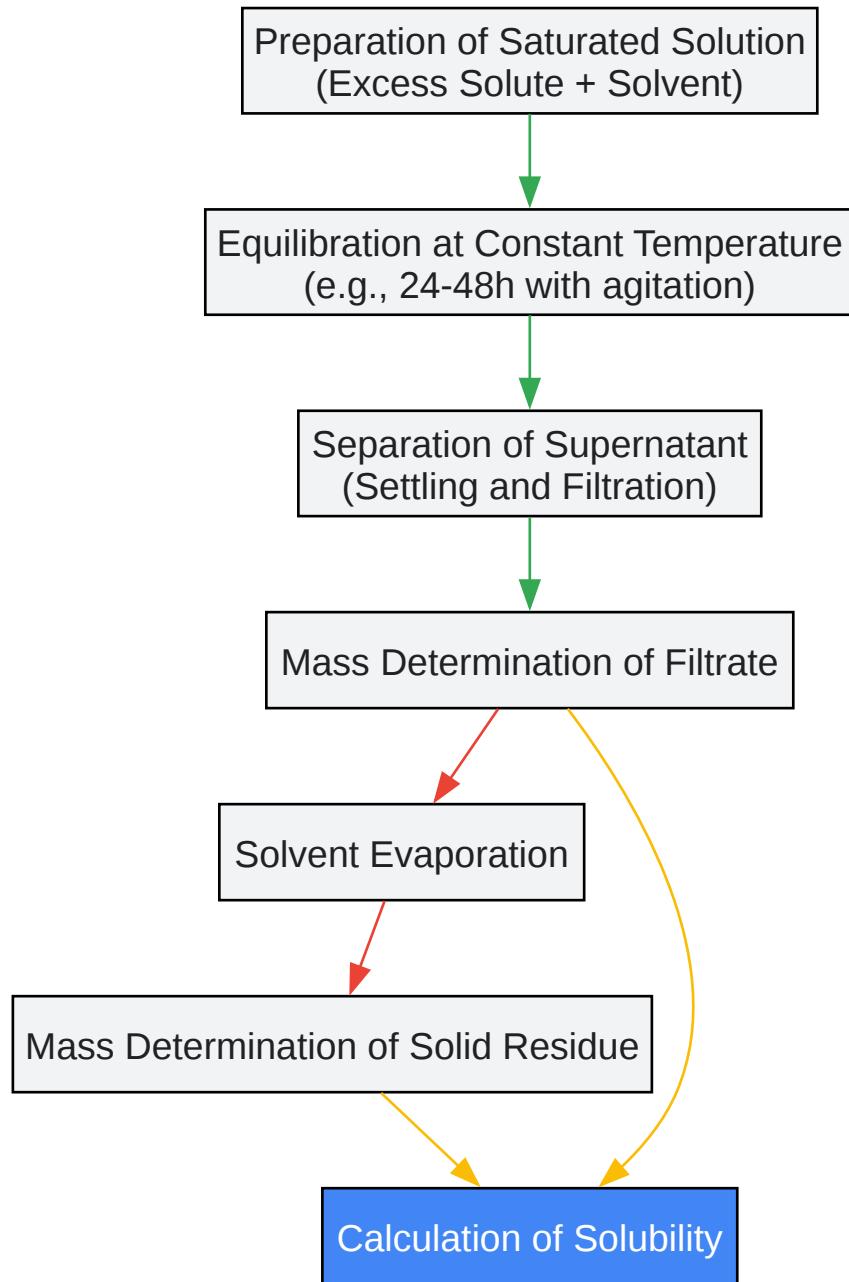
Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of **4-Nitrophenyl phosphorodichloridate** in an organic solvent. This protocol is designed to provide accurate and reproducible results.

Materials and Equipment

- **4-Nitrophenyl phosphorodichloridate** (high purity)
- Anhydrous organic solvent of interest
- Analytical balance (readable to ± 0.1 mg)
- Vials with screw caps or other sealable containers
- Constant temperature bath or shaker with temperature control
- Syringes and syringe filters (PTFE, 0.2 μ m)
- Inert gas (Nitrogen or Argon) supply
- Drying oven
- Desiccator

Experimental Procedure


- Preparation of Saturated Solution:
 - Add an excess amount of **4-Nitrophenyl phosphorodichloridate** to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
 - Record the total mass of the vial and the solid.
 - Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a known volume or mass of the anhydrous organic solvent to the vial.
 - Seal the vial tightly.
 - Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Sample Withdrawal and Analysis:
 - Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
 - Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended solid particles.
 - Record the mass of the empty vial and the mass of the vial containing the filtrate to determine the mass of the solution.
- Solvent Evaporation and Mass Determination:
 - Evaporate the solvent from the filtrate vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

- Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.
- Weigh the vial containing the solid residue.
- Repeat the drying and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - The mass of the dissolved **4-Nitrophenyl phosphorodichloride** is the final constant mass of the vial with the residue minus the mass of the empty vial.
 - The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved solid.
 - Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental determination of a solid's solubility in an organic solvent.

Conclusion

While quantitative solubility data for **4-Nitrophenyl phosphorodichloride** in organic solvents is not readily available in the literature, its physicochemical properties and applications suggest its compatibility with anhydrous, non-protic solvents. For research and development purposes requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The workflow diagram further clarifies the logical steps involved in such a determination. This guide serves as a foundational resource for scientists and researchers, enabling them to handle and utilize **4-Nitrophenyl phosphorodichloride** more effectively in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-ニトロフェニルホスホロジクロリダート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Nitrophenyl phosphorodichloride | 777-52-6 | FN31044 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Nitrophenyl phosphorodichloride | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 7. 4-NITROPHENYL PHOSPHORODICHLORIDATE CAS#: 777-52-6 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [solubility of 4-Nitrophenyl phosphorodichloride in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294478#solubility-of-4-nitrophenyl-phosphorodichloride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com